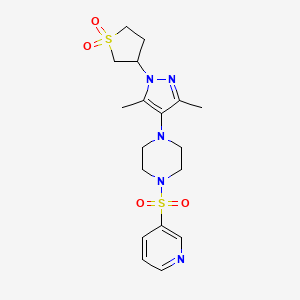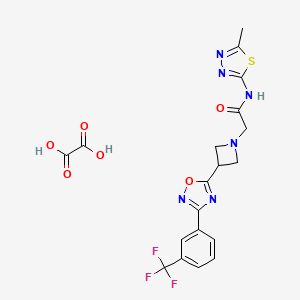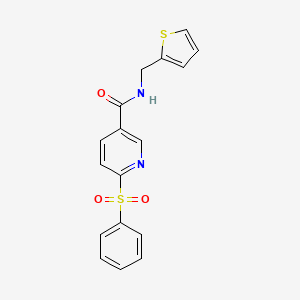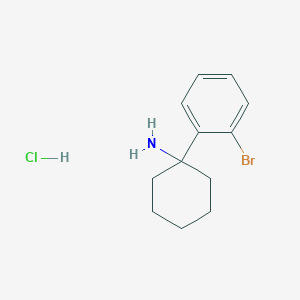
3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C18H25N5O4S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Benzimidazole derivatives, including the compound , have been investigated for their antimicrobial activity. These compounds exhibit promising effects against various bacterial and fungal strains. Researchers have explored their potential as novel antibiotics or antifungal agents .
Anticancer Potential
Benzimidazole-based compounds have attracted attention due to their potential anticancer properties. They can interfere with cell division, inhibit tumor growth, and induce apoptosis. Further studies are needed to explore the specific mechanisms and evaluate their efficacy against different cancer types .
Antiviral Activity
Some benzimidazole derivatives have demonstrated antiviral activity. Researchers have investigated their effects against viruses such as HIV, herpes simplex virus (HSV), and hepatitis B virus (HBV). The compound may also possess antiviral properties, although more research is required to validate this .
Anti-inflammatory Effects
Benzimidazole-based compounds have been explored for their anti-inflammatory potential. They may modulate immune responses, inhibit pro-inflammatory cytokines, and reduce inflammation. Investigating the compound’s anti-inflammatory activity could provide valuable insights for drug development .
Enzyme Inhibition
Benzimidazole derivatives often exhibit enzyme inhibitory effects. Researchers have studied their interactions with enzymes involved in various biological processes. The compound’s ability to inhibit specific enzymes (e.g., kinases, proteases) could have therapeutic implications .
Antiparasitic Properties
Benzimidazole compounds are known for their antiparasitic activity. They are commonly used as anthelmintics to treat parasitic infections in animals and humans. Investigating the compound’s efficacy against specific parasites (e.g., nematodes, cestodes) would be valuable .
Neuroprotective Potential
Some benzimidazole derivatives have shown neuroprotective effects. They may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. Exploring the compound’s impact on neurodegenerative diseases warrants further investigation .
Other Applications
Beyond the mentioned fields, benzimidazole-based compounds have been studied for their potential in diverse areas, including enzyme catalysis, metal ion binding, and fluorescence sensing. Researchers continue to explore novel applications and mechanisms of action .
Keep in mind that while these areas represent potential applications, further experimental studies and clinical trials are necessary to validate the compound’s effectiveness and safety. Researchers should consider its pharmacokinetics, toxicity, and bioavailability when assessing its suitability for specific therapeutic purposes .
Propiedades
IUPAC Name |
3-[3,5-dimethyl-4-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrazol-1-yl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S2/c1-14-18(15(2)23(20-14)16-5-11-28(24,25)13-16)21-7-9-22(10-8-21)29(26,27)17-4-3-6-19-12-17/h3-4,6,12,16H,5,7-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQKQJSNZDRFIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide](/img/structure/B2365119.png)

![N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2365123.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2365125.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365126.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2365128.png)



![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)